molecular formula C6H4Cl2O3S B1395601 Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate CAS No. 96232-70-1

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Cat. No.: B1395601
CAS No.: 96232-70-1
M. Wt: 227.06 g/mol
InChI Key: OKYOKWYLOLTNFT-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is a compound known for its therapeutic properties, particularly in modulating autoimmune diseases. It has shown antigenic effects in mice with type 1 diabetes and has been used therapeutically for the treatment of autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate typically involves halogenation of methyl 3-hydroxythiophene-2-carboxylate. The reaction conditions often include the use of chlorinating agents under controlled temperatures to ensure the selective chlorination at the 4 and 5 positions of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while nucleophilic substitution could produce a variety of substituted thiophene derivatives .

Scientific Research Applications

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate exerts its effects involves modulation of the immune system. It interacts with molecular targets involved in immune responses, potentially altering pathways that lead to autoimmune reactions. The exact molecular targets and pathways are still under investigation, but its antigenic properties suggest it may influence T-cell activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chlorination pattern and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to modulate autoimmune diseases sets it apart from other similar compounds .

Properties

IUPAC Name

methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYOKWYLOLTNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716091
Record name Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96232-70-1
Record name Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dry hydrogen chloride gas was bubbled into a solution of crude 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one (6.8 g, 30 mmol) in acetic acid (30 ml) until saturated. The mixture was allowed to stand for 2 days, concentrated under reduced pressure and the precipitate filtered and recrystallised from methanol, m.p. 107°-108° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
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Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
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Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Reactant of Route 5
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

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